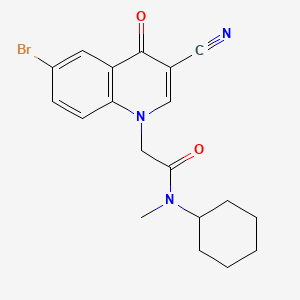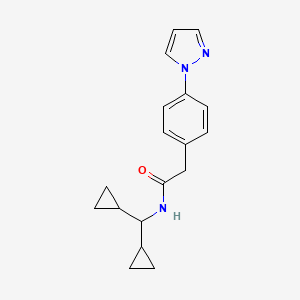
N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide, also known as FHPC, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise as a tool for investigating certain biochemical and physiological processes, and has been the subject of several studies exploring its properties and applications.
作用機序
The exact mechanism of action of N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide is not yet fully understood, but it is thought to act as a positive allosteric modulator of the TRPV1 ion channel. This means that it enhances the activity of the channel in response to certain stimuli, such as heat or capsaicin. N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide has also been shown to interact with other proteins involved in ion channel regulation, suggesting that it may have broader effects on cellular signaling pathways.
Biochemical and Physiological Effects:
Studies of N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide have demonstrated that it can have a range of biochemical and physiological effects, depending on the specific system being studied. For example, N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide has been shown to increase the sensitivity of TRPV1 to heat and capsaicin, leading to enhanced pain sensation in animal models. However, it has also been shown to have anti-inflammatory effects, potentially through its modulation of ion channels involved in immune cell function.
実験室実験の利点と制限
One advantage of using N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide in lab experiments is that it is a highly specific tool for investigating TRPV1 signaling pathways. This can allow researchers to gain insights into the underlying mechanisms of pain and inflammation, and potentially develop new therapies targeting these processes. However, one limitation of using N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide is that its effects on other ion channels and signaling pathways are not yet well understood. This means that care must be taken when interpreting results obtained using N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide, as they may not necessarily reflect the broader effects of TRPV1 modulation.
将来の方向性
There are several potential future directions for research involving N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide. One area of interest is the development of more selective modulators of TRPV1, which could provide more precise tools for investigating the channel's role in various physiological processes. Additionally, further studies are needed to fully understand the effects of N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide on other ion channels and signaling pathways, which could have important implications for the development of new therapies for pain and inflammation. Finally, investigations into the pharmacokinetics and pharmacodynamics of N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide could help to optimize its use as a research tool and potentially lead to the development of new drugs based on its structure and properties.
合成法
The synthesis of N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide involves several steps, beginning with the reaction of 3-fluoro-5-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-methyl-2-oxolaneamine to yield N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide as a white solid. The synthesis has been described in detail in several scientific publications, and has been shown to produce high yields of pure product.
科学的研究の応用
N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide has been used in a variety of scientific research applications, including studies of G protein-coupled receptor signaling and the regulation of ion channels. In particular, N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide has been shown to modulate the activity of the TRPV1 ion channel, which is involved in pain sensation and inflammation. This makes N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide a potentially useful tool for investigating the mechanisms underlying these processes.
特性
IUPAC Name |
N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-7-2-3-11(17-7)12(16)14-9-4-8(13)5-10(15)6-9/h4-7,11,15H,2-3H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTASEZBMIDZFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)C(=O)NC2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]oxolane-3-carboxamide](/img/structure/B7635136.png)


![3-indol-1-yl-N-[3-methyl-2-(4-methylpiperazin-1-yl)butyl]propanamide](/img/structure/B7635144.png)
![1-[4-[[2-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl]amino]piperidin-1-yl]ethanone](/img/structure/B7635154.png)
![1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea](/img/structure/B7635162.png)
![2-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B7635180.png)
![5-chloro-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]pyridine](/img/structure/B7635186.png)
![2-(2,2,2-trifluoroethoxy)-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]acetamide](/img/structure/B7635193.png)
![N-[[4-(ethoxymethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7635206.png)
![5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7635229.png)
![2-(furan-2-yl)-5-[(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7635234.png)

